molecular formula C14H16O3 B13868889 Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate

Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate

Cat. No.: B13868889
M. Wt: 232.27 g/mol
InChI Key: PHERUQMYZUCUHD-UHFFFAOYSA-N
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Description

Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate is an organic compound belonging to the class of benzoxepin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzoxepin ring fused with an ethyl acetate moiety, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzoxepin ring. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxepin ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxepin-5-carboxylic acid, while reduction could produce benzoxepin-5-ol.

Scientific Research Applications

Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate has been explored for various scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex benzoxepin derivatives with potential pharmacological activities.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential sedative and hypnotic effects, similar to other benzoxepin derivatives.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate involves its interaction with specific molecular targets. The benzoxepin ring can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to sedative and hypnotic effects by enhancing the inhibitory action of gamma-aminobutyric acid (GABA) on neuronal activity .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate stands out due to its specific benzoxepin ring fused with an ethyl acetate moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate

InChI

InChI=1S/C14H16O3/c1-2-17-14(15)9-12-10-16-8-7-11-5-3-4-6-13(11)12/h3-6,9H,2,7-8,10H2,1H3

InChI Key

PHERUQMYZUCUHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1COCCC2=CC=CC=C21

Origin of Product

United States

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